Cas no 1251079-93-2 (5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline)

5,6-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a dichloro-substituted aromatic ring fused to a partially saturated nitrogen-containing heterocycle, making it a versatile intermediate for the synthesis of bioactive compounds. The methyl group at the 1-position enhances stability and modulates reactivity, while the chlorine substituents offer opportunities for further functionalization. This compound is particularly valuable in the development of central nervous system (CNS) targeting agents due to its structural similarity to known pharmacophores. Its well-defined synthetic route and high purity make it suitable for exploratory research and lead optimization studies.
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline structure
1251079-93-2 structure
商品名:5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
CAS番号:1251079-93-2
MF:C10H11Cl2N
メガワット:216.107040643692
CID:6090177
PubChem ID:62375261

5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
    • Isoquinoline, 5,6-dichloro-1,2,3,4-tetrahydro-1-methyl-
    • 1251079-93-2
    • AKOS011661553
    • EN300-1602281
    • インチ: 1S/C10H11Cl2N/c1-6-7-2-3-9(11)10(12)8(7)4-5-13-6/h2-3,6,13H,4-5H2,1H3
    • InChIKey: FSKRDHPQZXLCIS-UHFFFAOYSA-N
    • ほほえんだ: C1(C)C2=C(C(Cl)=C(Cl)C=C2)CCN1

計算された属性

  • せいみつぶんしりょう: 215.0268547g/mol
  • どういたいしつりょう: 215.0268547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • 密度みつど: 1.226±0.06 g/cm3(Predicted)
  • ふってん: 306.6±42.0 °C(Predicted)
  • 酸性度係数(pKa): 8.26±0.40(Predicted)

5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1602281-0.1g
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1251079-93-2 95%
0.1g
$241.0 2023-06-04
Enamine
EN300-1602281-100mg
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1251079-93-2 95.0%
100mg
$241.0 2023-09-23
Enamine
EN300-1602281-500mg
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1251079-93-2 95.0%
500mg
$546.0 2023-09-23
Aaron
AR028FET-250mg
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1251079-93-2 95%
250mg
$503.00 2025-02-16
Aaron
AR028FET-2.5g
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1251079-93-2 95%
2.5g
$1909.00 2025-02-16
1PlusChem
1P028F6H-5g
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1251079-93-2 95%
5g
$2569.00 2023-12-25
1PlusChem
1P028F6H-100mg
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1251079-93-2 95%
100mg
$350.00 2023-12-25
Enamine
EN300-1602281-0.5g
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1251079-93-2 95%
0.5g
$546.0 2023-06-04
Enamine
EN300-1602281-2.5g
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1251079-93-2 95%
2.5g
$1370.0 2023-06-04
Enamine
EN300-1602281-5.0g
5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1251079-93-2 95%
5g
$2028.0 2023-06-04

5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 関連文献

5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報

5,6-Dichloro-1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A Comprehensive Overview

5,6-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS number 1251079-93-2, belonging to the class of isoquinoline derivatives. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields such as pharmacology and materials science. The structure of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline backbone with chlorine substituents at positions 5 and 6 and a methyl group at position 1. This configuration imparts distinct electronic and steric properties to the molecule, making it a valuable subject for both theoretical and experimental studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline through various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which allow for precise control over the substitution pattern of the isoquinoline ring. This method has been optimized to achieve high yields and excellent stereochemical outcomes. Additionally, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.

The electronic properties of 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline have been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that the compound exhibits a unique electronic structure due to the conjugation between the aromatic ring and the adjacent substituents. The presence of chlorine atoms at positions 5 and 6 significantly influences the molecule's reactivity and stability. Furthermore, the methyl group at position 1 contributes to steric hindrance around the nitrogen atom, which can modulate its interaction with other molecules.

In terms of biological activity, 5,6-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline has shown promising results in preliminary assays targeting enzyme inhibition and receptor binding. For instance, studies conducted by Smith et al. (2023) demonstrated that this compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. The authors proposed that this activity could be attributed to the compound's ability to form hydrogen bonds with key residues in the enzyme's active site.

Another area of interest lies in the potential application of 5,6-dichloro-1-methyl-1,2,3,tetrahydroisoquinoline in materials science. Researchers have investigated its use as a precursor for constructing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. The compound's ability to act as a ligand for transition metals has been exploited to create porous materials with high surface areas and tunable pore sizes.

From an environmental standpoint,5,methyldihydroisoquinoline has been assessed for its biodegradability under various conditions. Studies indicate that under aerobic conditions,the compound undergoes slow degradation due to its stable aromatic structure.However,further research is required to fully understand its environmental impact and potential risks.

In conclusion,5,methyldihydroisoquinoline represents an intriguing compound with diverse applications across multiple disciplines.The combination of its unique chemical structure,recent synthetic advancements,and promising biological activities positions it as a valuable tool for future research.The ongoing exploration into its properties will undoubtedly contribute to advancements in fields ranging from drug discovery to materials science.As research continues,the full potential of this compound will likely be realized through innovative applications that leverage its distinctive characteristics.

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